molecular formula C22H26F3N3OS B12404591 Fluphenazine-d8 Dihydrochloride

Fluphenazine-d8 Dihydrochloride

Cat. No.: B12404591
M. Wt: 445.6 g/mol
InChI Key: PLDUPXSUYLZYBN-BGKXKQMNSA-N
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Description

Fluphenazine-d8 is a deuterated form of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Fluphenazine-d8 is primarily used in scientific research as a reference standard in analytical chemistry and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluphenazine-d8 involves the incorporation of deuterium into the fluphenazine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of fluphenazine-d8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Fluphenazine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and substituted phenothiazine compounds .

Scientific Research Applications

Fluphenazine-d8 is widely used in scientific research for various applications:

Mechanism of Action

Fluphenazine-d8, like its non-deuterated counterpart, exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action reduces the release of hypothalamic and hypophyseal hormones and depresses the reticular activating system, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fluphenazine-d8

Fluphenazine-d8’s uniqueness lies in its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to non-deuterated fluphenazine. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise quantification and analysis are crucial .

Properties

Molecular Formula

C22H26F3N3OS

Molecular Weight

445.6 g/mol

IUPAC Name

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2

InChI Key

PLDUPXSUYLZYBN-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Origin of Product

United States

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